
5-Chloro-3-fluoro-2-methoxy-2'-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-fluoro-2-methoxy-2’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of chlorine, fluorine, and methoxy substituents on the biphenyl structure, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoro-2-methoxy-2’-methyl-1,1’-biphenyl can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boronic acid derivatives as reagents . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-3-fluoro-2-methoxy-2’-methyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-fluoro-2-methoxy-2’-methyl-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups at specific positions on the biphenyl ring.
Aplicaciones Científicas De Investigación
5-Chloro-3-fluoro-2-methoxy-2’-methyl-1,1’-biphenyl has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-fluoro-2-methoxy-2’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The presence of chlorine, fluorine, and methoxy groups can influence its binding affinity and reactivity with enzymes and receptors. These interactions can modulate biological processes, such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-fluoro-3-methoxypyridine: This compound shares similar substituents but has a pyridine ring instead of a biphenyl structure.
3-Fluoro-4-methoxybiphenyl: This compound has a similar biphenyl structure but different substituent positions.
Uniqueness
5-Chloro-3-fluoro-2-methoxy-2’-methyl-1,1’-biphenyl is unique due to its specific combination of substituents and their positions on the biphenyl ring. This unique structure can result in distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H12ClFO |
|---|---|
Peso molecular |
250.69 g/mol |
Nombre IUPAC |
5-chloro-1-fluoro-2-methoxy-3-(2-methylphenyl)benzene |
InChI |
InChI=1S/C14H12ClFO/c1-9-5-3-4-6-11(9)12-7-10(15)8-13(16)14(12)17-2/h3-8H,1-2H3 |
Clave InChI |
FXLDXRUBLSKKRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=C(C(=CC(=C2)Cl)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


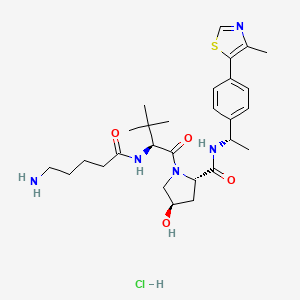
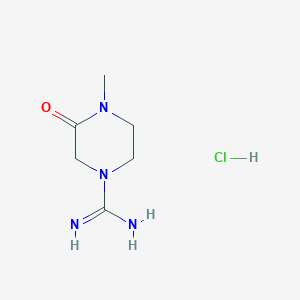
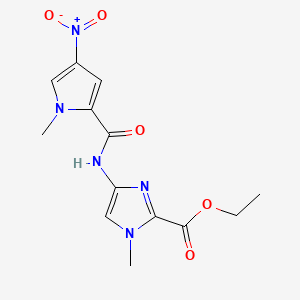
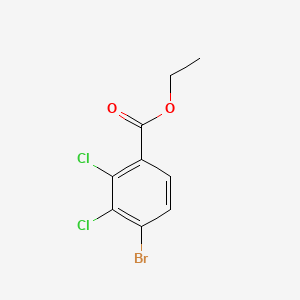
![tert-Butyl (1R,4R,6S)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14026869.png)
![5-Chloro-1-methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid;sodium salt](/img/structure/B14026870.png)
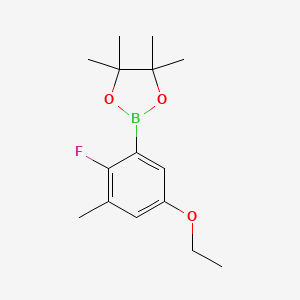
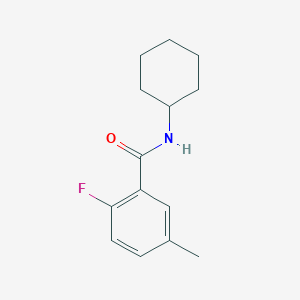
![[(2S)-2-acetyloxy-2-[(3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]ethyl] acetate](/img/structure/B14026877.png)
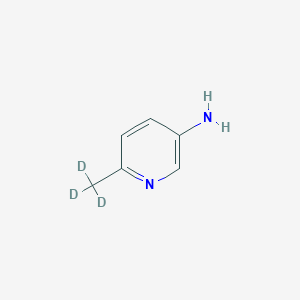

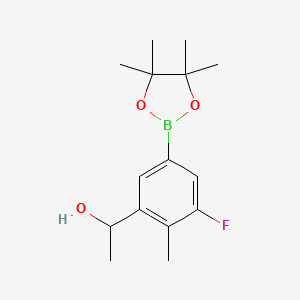
![N-[(E)-(6-methoxypyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14026922.png)

